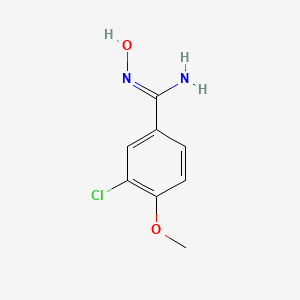

3-Chloro-N'-hydroxy-4-methoxybenzimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

3-chloro-N'-hydroxy-4-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

InChI Key |

TTYGYNFRRIJBLL-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=N/O)/N)Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=NO)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 3 Chloro N Hydroxy 4 Methoxybenzimidamide

Diverse Synthetic Routes to 3-Chloro-N'-hydroxy-4-methoxybenzimidamide

The formation of this compound can be approached through several synthetic pathways. These routes typically begin with a substituted benzene (B151609) ring and build the N'-hydroxybenzimidamide functionality. The most prevalent methods are based on nitrile precursors, leading directly to the desired amidoxime (B1450833) structure.

A primary and widely utilized strategy for synthesizing N'-hydroxybenzimidamides involves the use of a corresponding benzonitrile (B105546) precursor. turkjps.orgnih.gov This approach is favored for its directness and generally high yields. The synthesis begins with the preparation of the key intermediate, 3-chloro-4-methoxybenzonitrile (B22515).

The synthesis of this precursor can start from commercially available compounds like 4-hydroxybenzaldehyde. A common method involves the chlorination of the aromatic ring. For instance, electrophilic substitution using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) under controlled conditions can introduce a chlorine atom at the desired position. Reaction conditions are managed to favor the formation of the 3-chloro-4-hydroxy intermediate, often conducted at low temperatures (0–5°C) in an anhydrous solvent like dichloromethane (B109758) to prevent side reactions. google.com Following chlorination and methylation of the hydroxyl group, the aldehyde can be converted to a nitrile.

Once the 3-chloro-4-methoxybenzonitrile is obtained, it serves as the direct precursor for the final product.

The conversion of the nitrile group into the N'-hydroxybenzimidamide (amidoxime) functionality is the crucial step in this synthetic sequence. This transformation is most commonly achieved by reacting the nitrile with hydroxylamine (B1172632) (NH₂OH). turkjps.orgnih.gov

This reaction is typically carried out in the presence of a base. The nitrile group of benzimidazole (B57391) carbonitriles, for example, can be converted to N-hydroxy benzamidine (B55565) derivatives by treatment with hydroxylamine hydrochloride (NH₂OH·HCl) and a base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). turkjps.org The general mechanism involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. This method, first shown by Tiemann, often involves heating the nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcoholic solvent for several hours. nih.gov

The reaction can be summarized as follows: 3-chloro-4-methoxybenzonitrile + NH₂OH → this compound

This pathway is a robust and well-established method for the synthesis of a wide variety of amidoxime derivatives. nih.gov

While nitrile-based routes are predominant, alternative strategies can be employed to construct the benzimidamide core. Some methods for synthesizing the related benzimidazole structure involve the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. researchgate.net Although this applies to benzimidazoles, analogous principles could be adapted. For instance, one could envision a pathway starting from a suitably substituted o-phenylenediamine (B120857) derivative, though this would be a more complex and less direct route for an N'-hydroxybenzimidamide.

Other methods for preparing amidoximes, though less common, include the transformation of thioamides, amidine hydrochlorides, iminoethers, or 1,2,4-oxadiazoles using hydroxylamine or other reagents. nih.gov For example, 1,2,4-oxadiazoles can be converted to amidoximes in yields of 75–85% by reacting with aqueous sodium hydroxide (B78521) (NaOH). nih.gov These alternative pathways, however, are often more specialized and may require precursors that are less accessible than the corresponding benzonitriles.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Key parameters include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst or base.

The choice of solvent can significantly influence the rate and outcome of the synthesis. In the conversion of nitriles to amidoximes, polar aprotic solvents like DMSO are often effective. turkjps.org The use of an alcohol, such as ethanol (B145695), is also common in the classical Tiemann method, where it serves to dissolve the reactants. nih.gov

For the precursor synthesis, particularly chlorination reactions, anhydrous organic solvents like dichloromethane are standard to prevent unwanted side reactions such as hydrolysis. The kinetics of such reactions are carefully controlled by the slow, dropwise addition of the chlorinating agent at low temperatures to manage heat generation and minimize the formation of poly-chlorinated byproducts. The table below summarizes solvent choices for related synthetic steps.

| Synthetic Step | Solvent | Purpose | Reference |

|---|---|---|---|

| Aromatic Chlorination | Dichloromethane (DCM) | Prevents hydrolysis and side reactions. | |

| Aromatic Chlorination | Liquid SO₂ | Acts as a reaction medium for slurry reaction. | google.com |

| Amidoxime Formation | Dimethyl Sulfoxide (DMSO) | Effective polar aprotic solvent for the reaction with hydroxylamine. | turkjps.org |

| Amidoxime Formation | Ethanol (EtOH) | Commonly used in the classical Tiemann method to dissolve reactants. | nih.gov |

| Condensation Reaction | Methanol (MeOH) | Solvent for condensation of aldehydes and hydrazides. | nih.gov |

Catalysts, particularly bases, play a crucial role in the efficiency of amidoxime formation. The reaction of a nitrile with hydroxylamine hydrochloride requires a base to neutralize the HCl and generate free hydroxylamine for the nucleophilic attack.

Commonly used bases and their roles are outlined in the table below.

| Base/Catalyst | Reaction | Function | Reference |

|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | Amidoxime Formation | Strong base to facilitate the reaction between a nitrile and hydroxylamine hydrochloride. | turkjps.org |

| Sodium Carbonate (Na₂CO₃) | Amidoxime Formation | Mild base used in the classical Tiemann method. | nih.gov |

| Potassium Hydroxide (KOH) | Ether Synthesis (Precursor Step) | Generates a phenoxy ion for nucleophilic substitution. | nih.gov |

| Copper (Cu) | Ether Synthesis (Precursor Step) | Acts as a catalyst in Ullmann-type condensation reactions. | nih.gov |

Temperature and Pressure Optimization

The conversion of a nitrile to an amidoxime, the core transformation in the synthesis of this compound, is significantly influenced by temperature. Generally, this reaction is conducted at elevated temperatures to facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon. A common temperature range for the synthesis of aromatic amidoximes is between 60-80°C when conducted in refluxing ethanol or methanol. nih.gov The reaction time can vary from one to 48 hours, depending on the specific substrate and conditions. nih.gov

While atmospheric pressure is typically sufficient for this reaction, adjustments in pressure are not commonly reported as a primary means of optimization for amidoxime synthesis. The focus of optimization usually lies in the choice of base, solvent, and temperature to achieve a balance between reaction rate and the minimization of side products. For instance, the in situ generation of free hydroxylamine from hydroxylamine hydrochloride is facilitated by bases such as triethylamine (B128534) or sodium carbonate. nih.gov The reaction can be performed at room temperature, but heating is often employed to reduce the reaction time. nih.gov

For the synthesis of this compound, a systematic approach to temperature optimization would involve conducting the reaction at various temperatures within the 60-100°C range and monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature that provides the highest yield and purity in the shortest time.

Precursor Analysis and Synthesis for this compound

The primary precursor for the synthesis of this compound is 3-Chloro-4-methoxybenzonitrile. The successful synthesis of the final product is contingent upon the purity and characterization of this key intermediate.

Synthesis of 3-Chloro-4-methoxybenzonitrile Precursors

A plausible and efficient method for the synthesis of 3-Chloro-4-methoxybenzonitrile is the conversion of the corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde. This transformation can be achieved through a one-pot reaction with hydroxylamine hydrochloride. This method is advantageous as it maintains the carbon framework of the starting material. The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions, sometimes with a catalyst such as ferrous sulfate (B86663) to facilitate both the initial oxime formation and its subsequent dehydration to the nitrile.

Another established route to aromatic nitriles is the Sandmeyer reaction, starting from the corresponding aniline, 3-chloro-4-methoxyaniline. This process involves the diazotization of the primary amine with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid, followed by reaction with a cyanide salt, such as copper(I) cyanide.

The selection of the synthetic route would depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Preparation of Hydroxylamine Derivatives

In the synthesis of this compound, hydroxylamine is the key reagent that introduces the N'-hydroxy functionality. Commercially, hydroxylamine is most commonly available as its hydrochloride salt (NH₂OH·HCl) due to the instability of the free base. For the reaction to proceed, the free hydroxylamine base is typically generated in situ. This is accomplished by the addition of a base to the reaction mixture containing hydroxylamine hydrochloride. Commonly used bases include inorganic bases like sodium carbonate or potassium carbonate, and organic bases such as triethylamine. The choice of base can influence the reaction rate and the formation of byproducts.

Purification and Characterization of Synthetic Intermediates

The purity of the intermediate, 3-Chloro-4-methoxybenzonitrile, is crucial for the successful synthesis of the final product. Purification of this nitrile can be achieved through standard laboratory techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is determined by the solubility of the compound at different temperatures. For column chromatography, a common stationary phase is silica (B1680970) gel, with an eluent system typically composed of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. rsc.org The optimal ratio of these solvents is determined empirically to achieve good separation.

Characterization of 3-Chloro-4-methoxybenzonitrile is performed using various spectroscopic methods to confirm its identity and purity.

Table 1: Spectroscopic Data for 3-Chloro-4-methoxybenzonitrile (Predicted and from Related Compounds)

| Technique | Observed/Predicted Data |

|---|---|

| ¹H NMR (CDCl₃, ppm) | δ 7.4-7.6 (m, 2H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 160-162, 133-135, 130-132, 118-120, 115-117, 112-114, 56-58 |

| IR (cm⁻¹) | ~2220-2230 (C≡N stretch), ~1250 (C-O stretch), ~800-850 (C-Cl stretch) |

| Mass Spec (m/z) | Expected molecular ion peak at ~167.01 (for C₈H₆ClNO) |

Note: The NMR and IR data are estimations based on data for structurally similar compounds and general chemical shift/frequency tables, as specific experimental data for 3-Chloro-4-methoxybenzonitrile was not explicitly found in the searched literature.

Similarly, after the reaction to form this compound, the product must be purified to remove unreacted starting materials and any byproducts. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Characterization of the final product, this compound, is essential to confirm the successful synthesis.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR (DMSO-d₆, ppm) | δ 9.0-9.5 (s, 1H, N-OH), 7.2-7.6 (m, 3H, Ar-H), 5.5-6.0 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 158-160, 150-152, 130-132, 125-127, 120-122, 112-114, 56-58 |

| IR (cm⁻¹) | ~3400-3500 (N-H stretch), ~3100-3300 (O-H stretch), ~1650 (C=N stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | Expected molecular ion peak at ~200.04 (for C₈H₉ClN₂O₂) |

Note: The NMR and IR data are estimations based on the expected structure and general spectroscopic principles, as specific experimental data for this compound was not explicitly found in the searched literature.

Structure Activity Relationship Sar and Structural Modification Studies of 3 Chloro N Hydroxy 4 Methoxybenzimidamide

Rationale and Design Principles for SAR Studies on 3-Chloro-N'-hydroxy-4-methoxybenzimidamide

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. For this compound, the primary rationale for conducting SAR studies is to identify the key structural features responsible for its potential therapeutic effects and to optimize its pharmacological profile. The design principles for these studies revolve around systematically modifying specific parts of the molecule to understand their contribution to activity.

The core structure of this compound can be divided into two main regions for SAR exploration: the substituted benzene (B151609) ring and the hydroxyamidoxime moiety. The benzene ring, with its chloro and methoxy (B1213986) substituents, offers multiple positions for modification to probe the effects of stereoelectronic properties on activity. The hydroxyamidoxime group is a known pharmacophore in various biologically active compounds, and its modification can significantly impact binding interactions and pharmacokinetic properties.

The general design principles for SAR studies on this compound include:

Identification of the Pharmacophore: Determining the essential functional groups required for biological activity.

Optimization of Potency and Selectivity: Modifying the structure to enhance its activity against the desired target while minimizing off-target effects.

Improvement of Physicochemical and Pharmacokinetic Properties: Altering the molecule to improve its solubility, stability, and metabolic profile.

By systematically altering the substituents on the benzene ring and modifying the hydroxyamidoxime moiety, researchers can build a comprehensive understanding of the SAR for this class of compounds, leading to the design of more potent and effective analogs.

Impact of Substituent Variation on the Benzene Ring of this compound

The nature and position of substituents on the benzene ring of this compound are critical determinants of its biological activity. Variations in these substituents can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The presence of a chlorine atom at the 3-position of the benzene ring is a key feature of the parent compound. SAR studies would typically explore the replacement of this chlorine with other halogens (Fluorine, Bromine, Iodine) to investigate the effect of halogen size and electronegativity on activity.

Generally, the introduction of a halogen atom can influence a compound's activity through several mechanisms:

Electronic Effects: Halogens are electron-withdrawing groups that can alter the electron density of the aromatic ring, potentially influencing binding interactions.

Lipophilicity: The lipophilicity of the compound generally increases with the size of the halogen (I > Br > Cl > F), which can affect cell membrane permeability and target engagement.

Steric Effects: The size of the halogen atom can impact how the molecule fits into a binding pocket.

An illustrative SAR study exploring different halogen substitutions at the 3-position is presented in the table below.

Table 1: Illustrative Impact of Halogen Substitution at the 3-Position on Biological Activity

| Compound | Substituent (R) | Relative Activity (%) |

|---|---|---|

| 1a | H | 20 |

| 1b | 3-F | 65 |

| 1c | 3-Cl | 100 |

| 1d | 3-Br | 85 |

| 1e | 3-I | 50 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

From this illustrative data, it can be inferred that a chlorine atom at the 3-position is optimal for activity, with both smaller (Fluorine) and larger (Bromine, Iodine) halogens resulting in decreased potency.

The 4-methoxy group is another important feature of the parent compound. Its position on the benzene ring and its replacement with other alkoxy groups or bioisosteres can significantly modulate activity. The methoxy group can act as a hydrogen bond acceptor and its methyl group can participate in hydrophobic interactions.

SAR studies would typically involve:

Positional Isomers: Moving the methoxy group to other positions on the benzene ring (e.g., 2-methoxy, 5-methoxy) to probe the spatial requirements of the binding site.

Alkoxy Analogues: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) to investigate the effect of chain length and steric bulk.

Bioisosteric Replacements: Substituting the methoxy group with other functional groups that have similar electronic or steric properties (e.g., hydroxyl, methylthio).

Table 2: Illustrative Impact of Methoxy Group Modifications on Biological Activity

| Compound | Modification | Relative Activity (%) |

|---|---|---|

| 2a | 4-OCH₃ (Parent) | 100 |

| 2b | 2-OCH₃ | 40 |

| 2c | 5-OCH₃ | 30 |

| 2d | 4-OC₂H₅ | 90 |

| 2e | 4-OH | 75 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

This illustrative data suggests that the 4-position is optimal for the methoxy group and that while a slightly larger ethoxy group is well-tolerated, replacement with a hydroxyl group leads to a moderate loss of activity.

To further explore the electronic requirements for activity, a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced onto the benzene ring.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or amino (-NH₂) increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring.

The impact of these groups on activity can provide insights into the nature of the binding interaction with the biological target. For instance, if EDGs enhance activity, it might suggest that an electron-rich aromatic ring is favored for binding.

Table 3: Illustrative Impact of Electron-Donating and Electron-Withdrawing Groups on Biological Activity

| Compound | Substituent (R) | Relative Activity (%) |

|---|---|---|

| 3a | 5-H (Parent Analog) | 100 |

| 3b | 5-CH₃ (EDG) | 110 |

| 3c | 5-NH₂ (EDG) | 125 |

| 3d | 5-NO₂ (EWG) | 40 |

| 3e | 5-CN (EWG) | 55 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends for a generic N'-hydroxybenzimidamide scaffold.

The illustrative data suggests that electron-donating groups at the 5-position enhance activity, while electron-withdrawing groups are detrimental.

Modifications at the Hydroxyamidoxime Moiety of this compound

The hydroxyamidoxime (-C(=NOH)NH₂) moiety is a critical functional group that can participate in hydrogen bonding and chelation of metal ions, which are often important for binding to biological targets. Modifications to this group can have a profound impact on the compound's activity and pharmacokinetic properties.

The hydroxyl group of the hydroxyamidoxime is a key site for derivatization. Masking this polar group can alter the compound's lipophilicity and metabolic stability.

Common derivatizations include:

Alkylation: Conversion of the hydroxyl group to an alkoxy group (e.g., O-methyl, O-ethyl). This can increase lipophilicity and may serve as a prodrug strategy.

Acylation: Formation of an ester (e.g., O-acetyl). Esters can also act as prodrugs, being cleaved in vivo to release the active hydroxyl compound.

Table 4: Illustrative Impact of Hydroxyl Group Derivatization on Biological Activity

| Compound | Modification (R') | Relative Activity (%) |

|---|---|---|

| 4a | -OH (Parent) | 100 |

| 4b | -OCH₃ | 15 |

| 4c | -OC₂H₅ | 10 |

| 4d | -OCOCH₃ | 5 (Prodrug) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

The illustrative data indicates that the free hydroxyl group is crucial for activity, and its derivatization leads to a significant loss of potency. The acetylated derivative may function as a prodrug, showing low in vitro activity but potentially releasing the active compound in vivo.

Alterations of the N'-Substituent

The N'-substituent of the N'-hydroxybenzimidamide core can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and steric bulk. These modifications, in turn, can profoundly impact the biological activity by affecting target binding, metabolic stability, and pharmacokinetic profiles.

In the absence of specific data for this compound, a hypothetical exploration of potential N'-substituent modifications and their anticipated effects can be considered. Generally, the introduction of various functional groups at this position could modulate the compound's activity. For instance, small alkyl groups might enhance lipophilicity, potentially improving cell permeability. Conversely, incorporating polar groups, such as hydroxyl or amino functionalities, could increase hydrophilicity, which might be beneficial for interacting with specific polar pockets within a biological target.

A systematic investigation would typically involve synthesizing a library of analogs with diverse N'-substituents and evaluating their biological activity. The findings from such a study would be crucial for establishing a clear SAR and for the rational design of more potent and selective analogs.

Table 1: Hypothetical N'-Substituent Modifications and Potential Impact on Activity

| N'-Substituent (R) | Potential Impact on Physicochemical Properties | Anticipated Effect on Biological Activity |

| -H | Baseline polarity and size. | Reference compound for comparison. |

| -CH₃ | Increased lipophilicity, minimal steric bulk. | May enhance membrane permeability. |

| -CH₂CH₂OH | Increased hydrophilicity and hydrogen bonding potential. | Could improve interaction with polar target sites. |

| -C(O)CH₃ | Introduction of a hydrogen bond acceptor. | May alter binding mode and selectivity. |

| -NH₂ | Increased basicity and hydrogen bonding potential. | Could form key interactions with acidic residues in a target. |

This table is illustrative and based on general medicinal chemistry principles. The actual effects would need to be determined experimentally.

Stereochemical Considerations and their Influence on Activity Profiles of this compound Analogs

Stereochemistry plays a critical role in the interaction of small molecules with their biological targets, which are themselves chiral entities such as proteins and nucleic acids. The introduction of a chiral center into an analog of this compound could lead to stereoisomers (enantiomers or diastereomers) with significantly different biological activities, a phenomenon known as stereoselectivity.

For instance, if a chiral substituent were introduced at the N'-position, the resulting enantiomers could exhibit different binding affinities for a target receptor or enzyme. One enantiomer, the eutomer, might fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer, the distomer, might have a much weaker interaction or even interact with a different target, potentially leading to off-target effects.

A comprehensive study would involve the stereoselective synthesis of individual stereoisomers and their separate biological evaluation. This approach is essential for identifying the optimal stereochemical configuration for activity and for developing safer and more effective therapeutic agents.

Table 2: Hypothetical Stereoisomers and Potential for Differential Activity

| Analog Structure with Chiral Center | Stereoisomer | Potential for Differential Biological Activity |

| Analog with a chiral N'-substituent | (R)-enantiomer | May exhibit higher or lower affinity for the biological target compared to the (S)-enantiomer. Could have a different metabolic profile. |

| (S)-enantiomer | May exhibit higher or lower affinity for the biological target compared to the (R)-enantiomer. Could have a different metabolic profile. |

This table illustrates the general concept of stereoselectivity. Specific activity differences would depend on the nature of the chiral center and the biological target.

Mechanistic Investigations and Molecular Target Identification of 3 Chloro N Hydroxy 4 Methoxybenzimidamide

Elucidation of Biological Interaction Mechanisms for 3-Chloro-N'-hydroxy-4-methoxybenzimidamide4.1.1. Enzyme Binding and Inhibition Kinetics4.1.2. Receptor Ligand Interactions4.1.3. Modulation of Signaling Pathways4.2. Identification of Specific Molecular Targets for 3-Chloro-N'-hydroxy-4-methoxybenzimidamide in vitro4.2.1. Target Validation Methodologies4.2.2. Proteomic and Metabolomic Profiling in Target Discovery

Despite a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound." Consequently, the requested article focusing on its mechanistic investigations, molecular target identification, and its application in structure-based and ligand-based drug design cannot be generated.

The search yielded information on structurally related but distinct compounds, including:

3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide

N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide

3-Chloro-4-hydroxybenzamide

3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide

However, in strict adherence to the user's instructions to focus solely on "this compound," this information could not be used. There is no publicly available research data that would allow for a detailed and accurate composition of the requested article sections and subsections for the specified compound. Therefore, the generation of the article with the provided outline is not possible at this time.

Lack of Publicly Available Research Data for this compound Precludes Detailed Computational Analysis

A thorough review of available scientific literature and chemical databases has revealed a significant gap in research concerning the specific chemical compound this compound. At present, there are no publicly accessible studies detailing its computational and theoretical chemistry applications. This absence of data prevents a detailed analysis as outlined in the requested article structure.

The specific areas where information is lacking include:

Quantum Chemical Calculations: No published data exists on the molecular orbital analysis, electronic structure, reactivity predictions, or theoretical spectroscopic property simulations for this compound.

Molecular Docking and Dynamics Simulations: There is no available research on the prediction of binding modes and affinities of this compound with any biological targets. Furthermore, conformational analyses of this compound within biological environments have not been reported in the scientific literature.

While research exists for structurally related compounds, such as various substituted benzamides and other derivatives, the strict focus on this compound cannot be fulfilled with scientifically accurate and specific findings. The generation of the requested in-depth article with data tables and detailed research findings is contingent upon the availability of primary research focused squarely on this molecule. Without such foundational studies, any attempt to create the specified content would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, until research on this compound is conducted and published, a detailed article on its computational and theoretical chemistry applications as requested cannot be generated.

Computational and Theoretical Chemistry Applications for 3 Chloro N Hydroxy 4 Methoxybenzimidamide

Molecular Docking and Dynamics Simulations with 3-Chloro-N'-hydroxy-4-methoxybenzimidamide

Ligand-Target Complex Stability Studies

There are no published studies detailing the use of computational methods such as molecular docking or molecular dynamics simulations to investigate the stability of a complex formed between this compound and any biological target. Information regarding its binding affinity, interaction modes, and the energetic properties of such a complex is not available.

Derivatization and Analogue Development Strategies for 3 Chloro N Hydroxy 4 Methoxybenzimidamide

Synthesis of Substituted 3-Chloro-N'-hydroxy-4-methoxybenzimidamide Derivatives

The synthesis of derivatives of this compound can be systematically approached through established synthetic methodologies. Palladium-catalyzed cross-coupling reactions and functional group interconversions are particularly relevant for modifying the aromatic core and the imidamide moiety.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly suitable for modifying the aryl chloride of the parent compound. mdpi.comresearchgate.net The Suzuki-Miyaura coupling, for instance, would enable the substitution of the chlorine atom with a variety of aryl or vinyl groups. youtube.commtu.edu

| Reaction | Reactant | Catalyst/Conditions | Expected Product Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substitution of the chloro group with an aryl or vinyl moiety. |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Introduction of a substituted vinyl group at the position of the chlorine atom. |

| Buchwald-Hartwig Amination | Amine | Pd catalyst with a specialized ligand (e.g., BINAP), Base | Formation of a C-N bond, replacing the chlorine with a substituted amino group. |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Introduction of an alkyne functional group. |

Functional Group Interconversions

Functional group interconversions (FGIs) offer another strategic approach to derivatization, targeting the existing functional groups on the molecule. ub.edusolubilityofthings.comimperial.ac.uk The methoxy (B1213986), chloro, and N'-hydroxy-imidamide moieties are all amenable to various transformations.

The methoxy group could potentially be demethylated to a hydroxyl group, which could then be further functionalized through etherification or esterification. The N'-hydroxy group of the imidamide is a key site for modification. It can be acylated to form ester prodrugs or alkylated to produce ether derivatives. The amidoxime (B1450833) functional group itself is known to be a bioisostere for carboxylic acids and can participate in various biological interactions. nih.govnih.gov

| Target Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| 4-Methoxy | Demethylation | BBr₃ | 4-Hydroxy |

| 3-Chloro | Nucleophilic Aromatic Substitution | NaN₃ | 3-Azido |

| N'-Hydroxy | Acylation | Acetic Anhydride | N'-Acetoxy |

| N'-Hydroxy | Alkylation | Methyl Iodide | N'-Methoxy |

Development of Prodrugs and Targeted Delivery Systems (Theoretical Concepts)

The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. researchgate.netnih.gov For this compound, the N'-hydroxy and the amide functionalities of the imidamide group are prime candidates for prodrug modification.

Theoretically, ester prodrugs could be formed by acylating the N'-hydroxy group. These esters would likely be stable chemically but susceptible to enzymatic cleavage by esterases in the body, releasing the active parent compound. This approach could enhance oral bioavailability by increasing lipophilicity. ump.edu.pl Amino acid conjugates could also be attached to the N'-hydroxy group to potentially utilize amino acid transporters for improved absorption and targeted delivery. nih.gov

Targeted delivery systems aim to increase the concentration of a drug at a specific site in the body. taylorfrancis.comresearchgate.netumich.edu One theoretical approach for this compound could involve conjugation to a targeting moiety, such as an antibody or a ligand for a specific receptor that is overexpressed on target cells. Another strategy could be the encapsulation of the compound within nanoparticles, which can be surface-functionalized with targeting ligands. taylorfrancis.comumich.edu

Combinatorial Chemistry and High-Throughput Synthesis of Libraries based on this compound

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of diverse compounds, known as libraries. nih.govwikipedia.orgnih.govimperial.ac.uk A combinatorial library based on the this compound scaffold could be constructed using solid-phase organic synthesis (SPOS).

In a theoretical solid-phase synthesis, the core molecule could be attached to a solid support, such as a resin bead. The immobilized compound could then be subjected to a series of reactions in a parallel or split-and-pool fashion. wikipedia.org For example, the chloro group could be the site for diversification using a range of palladium-catalyzed cross-coupling reactions with different building blocks. Subsequently, the N'-hydroxy group could be acylated or alkylated with a variety of reagents. Finally, the desired products would be cleaved from the solid support.

This high-throughput approach would allow for the generation of a large library of analogues, which could then be screened for desired biological activities, facilitating the rapid identification of lead compounds with improved properties.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 3 Chloro N Hydroxy 4 Methoxybenzimidamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

For 3-Chloro-N'-hydroxy-4-methoxybenzimidamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the N'-hydroxyamidino group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The hydroxyl (-OH) and amine (-NH₂) protons of the N'-hydroxyamidino moiety would appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

In the absence of direct spectral data for the target compound, the ¹H NMR data for a related analog, N'-hydroxy-4-methylbenzimidamide, can provide valuable insights. ijrar.org

Table 1: Predicted ¹H NMR Spectral Data for this compound based on Analog Data

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| -NH₂ | 5.8 - 6.0 | Broad Singlet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbon of the C=NOH group would appear in the downfield region, typically around 150-160 ppm. The aromatic carbons would show a range of signals depending on their substitution, and the methoxy carbon would have a characteristic signal around 55-60 ppm.

Mass Spectrometry (MS) for Purity Assessment and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

For this compound, the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. The fragmentation of N'-hydroxybenzimidamide derivatives often involves the cleavage of the C-N and N-O bonds.

Common fragmentation pathways for analogous structures could involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or hydroxylamine (B1172632) (NH₂OH). The benzoyl cation and related aromatic fragments are also commonly observed. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotope Peak for ³⁷Cl |

| [M-17]⁺ | Loss of •OH |

| [M-16]⁺ | Loss of NH₂ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=N, C-O, and C-Cl functional groups. The broad O-H stretching vibration of the hydroxyl group would likely appear in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the amine group would be observed around 3300-3500 cm⁻¹. The C=N stretching vibration of the imidamide group is expected in the range of 1640-1690 cm⁻¹. ijrar.org Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1640 - 1690 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π→π* and n→π* transitions associated with the aromatic ring and the C=N double bond. The presence of the chloro and methoxy substituents on the benzene ring would influence the position and intensity of these absorption maxima. Generally, benzimidazole (B57391) derivatives exhibit strong absorption in the UV region. researchgate.net

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

In analogous structures like (E)-3-Chloro-N'-hydroxybenzene-1-carboximidamide, the molecules are linked in the crystal by O—H⋯N and N—H⋯O hydrogen bonds, forming chains. nih.gov It is expected that this compound would also exhibit a network of hydrogen bonds involving the N'-hydroxyamidino group, and potentially the methoxy group, which would stabilize the crystal structure. The presence of the chlorine atom could also lead to halogen bonding interactions.

Table 4: Predicted Crystallographic Parameters for this compound based on Analog Structures

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Hydrogen Bonding | O—H⋯N, N—H⋯O |

| Intermolecular Interactions | Halogen bonding, π-π stacking |

Future Research Directions and Unexplored Avenues for 3 Chloro N Hydroxy 4 Methoxybenzimidamide

Integration of Artificial Intelligence and Machine Learning in 3-Chloro-N'-hydroxy-4-methoxybenzimidamide Research

The advent of artificial intelligence (AI) and machine learning (ML) offers a transformative opportunity to accelerate research into this compound. Predictive modeling, driven by sophisticated algorithms, can be employed to forecast the compound's pharmacokinetic and pharmacodynamic properties, as well as potential toxicological profiles. By analyzing vast datasets of related chemical structures and their biological activities, ML models can identify potential protein targets and mechanisms of action for this specific benzimidamide. This in-silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the most promising research avenues for laboratory validation.

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly synthetic routes is paramount for the future of this compound research. Current synthetic strategies for similar benzimidamide scaffolds often rely on multi-step processes that may involve harsh reagents and generate significant chemical waste. Future research should focus on the exploration of novel synthetic pathways that prioritize atom economy, reduce the use of hazardous solvents, and utilize renewable starting materials.

The principles of green chemistry should guide this endeavor, with an emphasis on catalytic methods, continuous flow chemistry, and biocatalysis. The development of a robust and scalable synthesis will be crucial for enabling extensive preclinical and clinical evaluation of this compound and its future derivatives. A comparative analysis of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Established methodologies for similar compounds. | Potential for low overall yield, use of hazardous reagents, and significant waste generation. |

| Catalytic Methods | Increased efficiency, higher yields, and reduced environmental impact. | Catalyst development and optimization may be required. |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and expertise. |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. | Enzyme discovery and engineering may be necessary. |

Deeper Mechanistic Insights through Advanced Biophysical Techniques

A fundamental understanding of how this compound interacts with its biological targets at a molecular level is essential for rational drug design. Advanced biophysical techniques can provide unprecedented insights into the compound's mechanism of action. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can be employed to determine the three-dimensional structure of the compound in complex with its target proteins, revealing key binding interactions.

Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of these interactions. Nuclear magnetic resonance (NMR) spectroscopy can provide dynamic information about the compound and its target in solution. The data generated from these studies will be invaluable for understanding structure-activity relationships and for guiding the design of more potent and selective analogs.

Design of Next-Generation Benzimidamide Scaffolds

Building upon the knowledge gained from the aforementioned research avenues, the design of next-generation benzimidamide scaffolds represents a critical future direction. By leveraging computational modeling, synthetic chemistry, and biophysical characterization, researchers can systematically modify the structure of this compound to optimize its pharmacological properties.

This can involve the introduction of new functional groups to enhance target binding, improve metabolic stability, or modulate physicochemical properties for better oral bioavailability. The exploration of bioisosteric replacements and scaffold hopping strategies can also lead to the discovery of novel chemical series with distinct intellectual property. The ultimate goal is to develop a diverse library of benzimidamide-based compounds with a range of biological activities, paving the way for new therapeutic agents to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-N'-hydroxy-4-methoxybenzimidamide, and what methodological challenges arise during its preparation?

- Answer : The compound is synthesized via coupling reactions involving hydroxylamine derivatives and aromatic precursors. For instance, amidoxime derivatives can be prepared by reacting N'-hydroxy-4-methoxybenzimidamide with carbonyl di-imidazole (CDI) at room temperature, followed by purification via HPLC . Key challenges include controlling reaction conditions (e.g., pH, temperature) to avoid side products like over-oxidized intermediates and ensuring regioselectivity during chlorination steps. Analytical validation using NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while UV-Vis spectroscopy identifies π→π* transitions in the benzimidamide moiety .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly the chloro-methoxybenzene backbone and imidamide conformation. For example, similar compounds (e.g., N-aryl benzamides) exhibit planar aromatic systems with dihedral angles <10° between rings .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

Q. What biochemical pathways are influenced by this compound, and how are these assays designed?

- Answer : The compound may target bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis in pathogens. Assays involve:

- Enzyme Inhibition : Measuring IC₅₀ values using spectrophotometric detection of substrate depletion (e.g., malachite green assay for phosphate release) .

- Bacterial Proliferation : Minimum inhibitory concentration (MIC) tests in nutrient broth cultures, with controls for solvent effects .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for enhanced antibacterial activity?

- Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to bacterial targets like pptase enzymes. The chloro and methoxy groups enhance hydrophobic interactions with enzyme pockets .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links electronic parameters (e.g., Hammett σ constants) to MIC values. For example, electron-withdrawing substituents (Cl) improve activity against Gram-positive strains .

- MD Simulations : Molecular dynamics assess stability of ligand-enzyme complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., hydroxylamine-O with catalytic residues) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Contradictions often stem from assay variability or impurity profiles. Solutions include:

- Standardized Protocols : Adopting CLSI guidelines for MIC assays to ensure reproducibility .

- HPLC-Purified Batches : Using ≥95% pure compound (verified by HPLC) to eliminate confounding effects from synthesis byproducts .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., oxidized imidamide) that may contribute to observed discrepancies .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Answer : SC-XRD data reveal intermolecular interactions:

- Hydrogen Bonding : N–H···O and O–H···Cl bonds form 2D networks, enhancing thermal stability (Tₘ > 200°C) .

- π-Stacking : Offset aromatic ring interactions (3.5–4.0 Å spacing) improve solubility in polar aprotic solvents (e.g., DMSO) .

- Impact on Bioavailability : Tight packing reduces dissolution rates, necessitating formulation with co-solvents (e.g., PEG-400) for in vivo studies .

Methodological Notes

- Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps to prevent hydrolysis of the imidamide group .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novelty .

- Contradictory Results : Always replicate enzyme assays in triplicate and include positive controls (e.g., known pptase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.